molecular formula C7H10N2O3S B8654915 3-(N-methylamino)aniline-4-sulfonic acid

3-(N-methylamino)aniline-4-sulfonic acid

Cat. No.: B8654915
M. Wt: 202.23 g/mol
InChI Key: VXAOMQMMCGVYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Methylamino)aniline-4-sulfonic acid is a sulfonated aromatic amine derivative with a methylamino group (-NHCH₃) at the 3-position and a sulfonic acid (-SO₃H) group at the 4-position of the aniline ring. While direct references to this compound are absent in the provided evidence, its structural analogs and derivatives are well-documented. Sulfonated anilines, such as sulfanilic acid (aniline-4-sulfonic acid, CAS 121-57-3), are widely used in dyes, conductive polymers, and analytical chemistry . The introduction of a methylamino group at the 3-position likely modifies solubility, electronic properties, and reactivity compared to simpler sulfonated anilines.

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

4-amino-2-(methylamino)benzenesulfonic acid

InChI

InChI=1S/C7H10N2O3S/c1-9-6-4-5(8)2-3-7(6)13(10,11)12/h2-4,9H,8H2,1H3,(H,10,11,12)

InChI Key

VXAOMQMMCGVYOO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)N)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their properties based on evidence:

Compound Name Substituents CAS Number Key Properties/Applications Reference(s)
3-(N-Methylamino)aniline-4-sulfonic acid 3-NHCH₃, 4-SO₃H N/A (Inferred) Enhanced solubility, potential use in dyes or pharmaceuticals -
Sulfanilic acid (Aniline-4-sulfonic acid) 4-NH₂, 4-SO₃H 121-57-3 Conductivity: 0.0035 S/cm (homopolymer); used in dyes, nitrite detection
4-Amino-3-nitrobenzenesulfonic acid 3-NO₂, 4-SO₃H 616-84-2 Intermediate for dyes; nitro group increases reactivity
4-Methoxyaniline-3-sulfonic acid 3-OCH₃, 4-SO₃H 6470-17-3 Methoxy group enhances electron density; used in synthesis
N-(4-Amino-3-methoxyphenyl)methanesulfonamide 3-OCH₃, 4-NH₂, SO₂NHCH₃ 57165-06-7 Sulfonamide derivative; potential pharmaceutical applications
Key Observations:
  • Electronic Effects: The methylamino group in 3-(N-methylamino)aniline-4-sulfonic acid may act as an electron donor, contrasting with the electron-withdrawing nitro group in 4-amino-3-nitrobenzenesulfonic acid. This difference could influence reactivity in electrophilic substitution reactions .
  • Solubility: Sulfonic acid groups enhance water solubility, as seen in sulfanilic acid. The methylamino group may further improve solubility in polar solvents compared to methoxy or nitro substituents .

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